![molecular formula C13H20ClNO2 B4018477 3-(dimethylamino)propyl 2-methylbenzoate hydrochloride](/img/structure/B4018477.png)
3-(dimethylamino)propyl 2-methylbenzoate hydrochloride
Description
Synthesis Analysis
The synthesis of related compounds often involves alkylation and ring closure reactions starting from ketonic Mannich bases derived from acetylthiophene or similar substrates. These procedures allow for the generation of a structurally diverse library of compounds through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and various amines (Roman, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be determined by X-ray crystallography, revealing crystallization in specific space groups and providing insights into the configuration of the C=N bonds and the interactions within the crystal lattice (Al-Hourani et al., 2016).
Chemical Reactions and Properties
3-(Dimethylamino)propyl 2-methylbenzoate hydrochloride can participate in various chemical reactions, including alkylation, exchange with secondary and aromatic amines, and ring closure reactions, leading to the formation of compounds with potential pharmaceutical applications (Gomaa et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallization behavior, can be studied through spectroscopic methods and crystallography, providing valuable information for their application in material science and organic synthesis (Ebersbach et al., 2022).
properties
IUPAC Name |
3-(dimethylamino)propyl 2-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11-7-4-5-8-12(11)13(15)16-10-6-9-14(2)3;/h4-5,7-8H,6,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHFGIMKYJTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCCN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl 2-methylbenzoate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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